molecular formula C9H11NS B1347313 Benzothiazole, 2,3-dihydro-2,2-dimethyl- CAS No. 25111-89-1

Benzothiazole, 2,3-dihydro-2,2-dimethyl-

Cat. No. B1347313
Key on ui cas rn: 25111-89-1
M. Wt: 165.26 g/mol
InChI Key: VDAZKOYYAWJGJT-UHFFFAOYSA-N
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Patent
US04728735

Procedure details

Using the method of Example 17a reaction of o-aminothiophenol with acetone yielded 53% of 2,2-dimethylbenzothiazolidine b.p. 120° C./10.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH3:9][C:10]([CH3:12])=O>>[CH3:9][C:10]1([CH3:12])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[S:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(SC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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